4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine
Overview
Description
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is a chemical compound that features a benzene ring substituted with a diamine group and a propyl chain linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine typically involves the reaction of 3-(4-methylpiperazin-1-yl)aniline with appropriate reagents under controlled conditions. One common method includes the use of furan-2-carbonyl chloride to prepare furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-propyl]-amide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways and effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
N-methylpiperazine: Involved in the preparation of various pharmaceutical intermediates.
4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-sulfonamide: Exhibits similar structural features and applications.
Uniqueness
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both diamine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
503629-25-2 |
---|---|
Molecular Formula |
C14H24N4 |
Molecular Weight |
248.37 g/mol |
IUPAC Name |
4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C14H24N4/c1-17-9-11-18(12-10-17)8-2-7-16-14-5-3-13(15)4-6-14/h3-6,16H,2,7-12,15H2,1H3 |
InChI Key |
MEMCCQUMSXPDPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.